molecular formula C26H24N8O2 B611992 Tucatinib CAS No. 937263-43-9

Tucatinib

Cat. No. B611992
M. Wt: 480.53
InChI Key: SDEAXTCZPQIFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tucatinib is a medication used in combination with trastuzumab and capecitabine to treat metastatic HER2-positive breast cancer (cancer that has already spread including the brain) or whose cancer cannot be removed by surgery in patients who have received one or more anti-HER2 breast cancer treatments .


Synthesis Analysis

Tucatinib has been synthesized through various methods. One such method involves three key intermediates. The first of these, 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was prepared on a 100 g scale in 33% yield over five steps and 99% purity . Another method involves an addition-cyclization sequence that delivered aminoquinazoline .


Molecular Structure Analysis

The gross structural features of Tucatinib and its reactivity and wave function properties have been studied using computational simulations. Density functional theory was used to optimize the ground state geometry of the molecule .


Chemical Reactions Analysis

Tucatinib’s reactivity and wave function properties have been analyzed using computational simulations. Various intermolecular and intermolecular interactions are analyzed and reaction sites for attacking electrophiles and nucleophiles identified .


Physical And Chemical Properties Analysis

Tucatinib’s physical and chemical properties have been analyzed using computational simulations. It has good HOMO-LUMO values, which show good chemical parameters energy gap, ionization energy, electron affinity, global hardness, global softness, chemical potentials, electronegativity, electrophilicity index, and nucleophilicity index .

Scientific Research Applications

1. HER2-Positive Breast Cancer Treatment

  • Application Summary: Tucatinib is a reversible, highly selective HER2 tyrosine kinase inhibitor (TKI) that has shown significant improvement in survival outcomes of patients with HER2-positive metastatic breast cancer, including those with active brain metastases .
  • Methods of Application: Tucatinib is combined with other HER2-targeting agents like the antibody–drug conjugate T-DM1 in preclinical models of breast cancer .
  • Results: The combination of tucatinib and T-DM1 showed an enhanced, often synergistic, cytotoxic response and demonstrated improved antitumor activity in vivo, including in PDX models refractory to T-DM1 single-agent activity .

2. HER2-Positive Colorectal Cancer Treatment

  • Application Summary: Tucatinib is being investigated in combination with trastuzumab for the treatment of HER2-positive colorectal cancer .

3. Leptomeningeal Metastases in HER2-Neu-Positive Breast Cancer Treatment

  • Application Summary: Tucatinib is being investigated in combination with capecitabine and trastuzumab for the treatment of leptomeningeal metastases in HER2-neu-positive breast cancer .

4. Potential Antiviral Activity

  • Application Summary: Tucatinib has been computationally simulated for potential antiviral activity .
  • Methods of Application: Density functional theory was used to optimise the ground state geometry of the molecule and molecular docking was used to predict biological activity .
  • Results: Docking with COVID-19 proteins showed high interaction between the drug and proteins, indicating potential for repurposing of the drug to combat the pandemic .

5. HER2-Positive Non-Small Cell Lung Cancer (NSCLC) Treatment

  • Application Summary: Tucatinib has demonstrated potent, selective activity in a panel of 456 human cancer cell lines, including models of acquired resistance to trastuzumab. Its response tracked strongly with HER2-driven signaling .

6. HER2-Positive Metastatic Breast Cancer Treatment

  • Application Summary: Tucatinib has been approved for use in combination with trastuzumab and capecitabine for the treatment of patients with advanced unresectable or metastatic HER2-positive breast cancer, including patients with brain metastases, who have received one or more prior anti-HER2-based regimens in the metastatic setting .
  • Results: Tucatinib demonstrated efficacy compared with placebo in progression-free survival and overall survival. Patients with either treated and stable or active brain metastases made up 48% of the study population. Progression-free survival in patients with brain metastases confirmed benefit .

7. HER2-Positive Cancers

  • Application Summary: Tucatinib has demonstrated potent, selective activity in a panel of 456 human cancer cell lines, with activity restricted to cell lines (breast and non-breast) with HER2-amplification, including models of acquired resistance to trastuzumab .

8. Advanced or Metastatic HER2-Positive Breast Cancer

  • Application Summary: On April 17, 2020, the FDA approved tucatinib in combination with trastuzumab and capecitabine for the treatment of patients with advanced unresectable or metastatic HER2-positive breast cancer, including patients with brain metastases, who have received one or more prior anti-HER2-based regimens in the metastatic setting .
  • Results: Tucatinib demonstrated efficacy compared with placebo in progression-free survival (PFS; HR: 0.54; 95% confidence interval (CI): 0.42–0.71; P < 0.00001) and overall survival (OS; HR: 0.66; 95% CI, 0.50–0.87; P = 0.00480). Patients with either treated and stable or active brain metastases made up 48% of the study population. PFS in patients with brain metastases confirmed benefit (HR: 0.48; 95% CI, 0.34–0.69; P < 0.00001) .

Safety And Hazards

Tucatinib may cause harm if swallowed. It may cause serious eye irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs and may cause damage to organs through prolonged or repeated exposure . It should be avoided inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Future Directions

Tucatinib has shown promise in the treatment of HER2-positive cancers and has significant combined activity with approved and novel breast cancer–targeted therapies . Further clinical investigations of Tucatinib as a combination partner for other novel and approved targeted therapies for HER2-driven malignancies are supported .

properties

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEAXTCZPQIFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027958
Record name Tucatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism.
Record name Tucatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tucatinib

CAS RN

937263-43-9
Record name N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937263-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tucatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine was synthesized from 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea (322 g) in THF (3 L) at 0° C. Water (10 L) was added, and the solution was allowed to stir for 1 hour, at which point the material oiled out. The organics were then extracted into ethyl acetate (3×5000 mL), combined and washed with water (2×5000 mL) and brine (2×5000 mL). The organics were dried by rotoevaporation, and the material was concentrated to an oil. The oil was observed to solidify at room temperature to yield Form E.

Synthesis routes and methods II

Procedure details

The synthesis of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine is described in WO 2007/059257. Generally, N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine may be prepared by coupling (E)-N′-(2-cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide with 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in isopropyl acetate:acetic acid (65:35 v/v) at 45° C. to yield 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea. The 1-(4-((4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea may then be agitated in tetrahydrofuran under basic conditions (2.5N NaOH), followed by the addition of p-toluenesulfonyl chloride. Water may then be charged to yield N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine as a mixture of polymorphs (generally a mixture containing one or more of Form C, Form G hemi-THF, Form G mono-THF, Form M or Form P). The final crystallizations or isolations will determine the polymorphic form, which are further detailed in the Examples section.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
4,160
Citations
RK Murthy, S Loi, A Okines, E Paplomata… - … England Journal of …, 2020 - Mass Medical Soc
… at 1 year was 24.9% in the tucatinib-combination group and 0% in … Common adverse events in the tucatinib group included … were more common in the tucatinib-combination group than …
Number of citations: 936 www.nejm.org
T Stinchcombe, BJ Monk, AFC Okines, PR Pohlmann… - 2021 - ascopubs.org
TPS3151 Background: Tucatinib (TUC) is a highly selective HER2-directed TKI approved in combination with trastuzumab (Tras) and capecitabine (Cape) for HER2 overexpressed/…
Number of citations: 3 ascopubs.org
MD Galsky, J Ramos, Q Tan, EY Yu - 2022 - ascopubs.org
… , tucatinib + trastuzumab warrants further evaluation. SGNTUC-019 (NCT04579380) is a multi-cohort, open-label, international Phase 2 study evaluating tucatinib + … receive tucatinib 300 …
Number of citations: 1 ascopubs.org
R Murthy, VF Borges, A Conlin, J Chaves… - The lancet …, 2018 - thelancet.com
… The results of this study build upon previously published clinical data of tucatinib as a single agent, and confirm that the combination of tucatinib with capecitabine and trastuzumab has …
Number of citations: 170 www.thelancet.com
B Monk, F **, J Ramos, Q Tan… - Gynecologic …, 2023 - gynecologiconcology-online.net
… Tucatinib, a highly selective human epidermal growth factor … Tucatinib is being further investigated in combination with … , dual targeting with tucatinib and trastuzumab showed superior …
J Strickler, A Cercek, S Siena, T André… - Annals of …, 2022 - annalsofoncology.org
… The trial initially consisted of a single cohort (Cohort A) to be treated with tucatinib (300 mg … 4: 3 to receive tucatinib+ trastuzumab (Cohort B) or tucatinib monotherapy (Cohort C). The …
Number of citations: 24 www.annalsofoncology.org
EY Yu, F **, J Ramos, Q Tan, MD Galsky - 2023 - ascopubs.org
… tucatinib plus trastuzumab warrants further evaluation. SGNTUC-019 (NCT04579380) is a multi-cohort, open-label, phase 2 study evaluating tucatinib … Patients will receive tucatinib 300 …
Number of citations: 0 ascopubs.org
S Peterson, R Rosler, K Klucher - Cancer Research, 2020 - AACR
… tucatinib alone and in combination with trastuzumab in multiple HER2 mutant driven PDX models. Tucatinib … point mutations and the potency of tucatinib was evaluated in each of these …
Number of citations: 2 aacrjournals.org
M Shah, S Wedam, J Cheng, MH Fiero, H **a, F Li… - Clinical Cancer …, 2021 - AACR
… On April 17, 2020, the FDA approved tucatinib in combination with trastuzumab and … to receive tucatinib or placebo with trastuzumab and capecitabine. Tucatinib demonstrated efficacy …
Number of citations: 46 aacrjournals.org
EY Yu, V Kang, LN Walker, MD Galsky - 2021 - ascopubs.org
TPS499 Background: Tucatinib (TUC), a highly selective HER2-directed TKI recently approved for HER2 overexpressed/amplified (HER2+) metastatic breast cancer, is being developed …
Number of citations: 2 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.